2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate
Overview
Description
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The compound’s structure consists of a hydroxyphenyl group attached to an oxoethyl group, which is further connected to a thiocyanate group.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been shown to interact with a variety of biological targets .
Mode of Action
It’s worth noting that molecules with similar structures, such as 2-(2’-hydroxyphenyl)oxazoles, have been found to exhibit excited state intramolecular proton transfer (esipt) properties . This suggests that 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate might also exhibit similar properties, leading to changes in its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to exhibit antioxidant activity , suggesting that this compound may also interact with biochemical pathways related to oxidative stress.
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . This suggests that this compound might also have similar effects.
Biochemical Analysis
Biochemical Properties
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the dynamics of excited-state proton transfer in hydrogen-bonded clusters, which can alter cellular signaling and metabolic pathways . These effects can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to participate in solvent-regulated excited state reactions, which involve proton and electron transfer processes . These interactions can result in changes in gene expression and protein activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can affect its long-term impact on cellular function. For example, the compound’s photoluminescence and electroluminescence properties can vary depending on the experimental conditions, leading to different outcomes in in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. For instance, studies on similar compounds have shown that varying dosages can influence analgesic and anti-inflammatory activities . High doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels. For example, it has been shown to participate in reactions that involve the formation of carbon-sulfur bonds, which are key in biosynthetic processes . These interactions can affect the overall metabolic profile of cells and organisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement and localization. For instance, its aggregation-induced emission properties suggest that it can be transported and localized in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its ability to form stable hydrogen-bonded structures can lead to its localization in areas where such interactions are favorable . This localization can affect its function and the overall cellular response to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate can be achieved through several methods. One common approach involves the reaction of 2-hydroxyacetophenone with thiocyanate salts in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the thiocyanate group to other functional groups, such as amines.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and other functionalized compounds. These products have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents with therapeutic potential.
Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyphenyl thiocyanate
- 2-Oxoethyl thiocyanate
- 2-Hydroxyacetophenone
Uniqueness
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse derivatives and has shown promising potential in various scientific research applications .
Properties
IUPAC Name |
[2-(2-hydroxyphenyl)-2-oxoethyl] thiocyanate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-6-13-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAMXNSPRMVZLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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